molecular formula C18H20O5S B13895183 2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid

2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid

Cat. No.: B13895183
M. Wt: 348.4 g/mol
InChI Key: DTCNTBWWRWZHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid typically involves multi-step reactions. Starting from 2,6-dibromo-4-methylaniline, the synthetic route involves the construction of the basic aromatic structure, followed by its conversion into the desired phenylacetic acid derivative . Industrial production methods may involve similar multi-step processes, optimized for large-scale production.

Chemical Reactions Analysis

2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. For example, phenylacetic acid derivatives can exert antibacterial activity by affecting cell metabolism, inhibiting protein synthesis, and destroying cell membrane integrity and cell ultrastructure .

Comparison with Similar Compounds

Similar compounds to 2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid include other phenylacetic acid derivatives, such as:

Properties

Molecular Formula

C18H20O5S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[4-(3-phenylmethoxypropylsulfonyl)phenyl]acetic acid

InChI

InChI=1S/C18H20O5S/c19-18(20)13-15-7-9-17(10-8-15)24(21,22)12-4-11-23-14-16-5-2-1-3-6-16/h1-3,5-10H,4,11-14H2,(H,19,20)

InChI Key

DTCNTBWWRWZHJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCS(=O)(=O)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.